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molecular formula C17H17NO6S B8314066 3-{Ethyl[4-(methoxycarbonyl)phenyl]sulfamoyl}benzoic acid

3-{Ethyl[4-(methoxycarbonyl)phenyl]sulfamoyl}benzoic acid

Cat. No. B8314066
M. Wt: 363.4 g/mol
InChI Key: HTKWLPSQLTWKQV-UHFFFAOYSA-N
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Patent
US09284295B2

Procedure details

To a mixture of 330 mg of 2-(trimethylsilyl)ethyl 3-{ethyl[4-(methoxycarbonyl)phenyl]sulfamoyl}benzoate and 5.0 mL of THF was added a solution of TBAF in THF (1.0 M, 1.42 mL), followed by stirring at room temperature for 15 hours. To the reaction mixture was added a 0.1 M aqueous hydrochloric acid solution, followed by extraction with ethyl acetate. The organic layer was washed with a 0.1 M aqueous hydrochloric acid solution and a 10% aqueous citric acid solution, and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to obtain 238 mg of 3-{ethyl[4-(methoxycarbonyl)phenyl]sulfamoyl}benzoic acid as a white solid.
Name
2-(trimethylsilyl)ethyl 3-{ethyl[4-(methoxycarbonyl)phenyl]sulfamoyl}benzoate
Quantity
330 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1.42 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]([C:22]1[CH:27]=[CH:26][C:25]([C:28]([O:30][CH3:31])=[O:29])=[CH:24][CH:23]=1)[S:4]([C:7]1[CH:8]=[C:9]([CH:19]=[CH:20][CH:21]=1)[C:10]([O:12]CC[Si](C)(C)C)=[O:11])(=[O:6])=[O:5])[CH3:2].CCCC[N+](CCCC)(CCCC)CCCC.[F-].Cl>C1COCC1>[CH2:1]([N:3]([C:22]1[CH:23]=[CH:24][C:25]([C:28]([O:30][CH3:31])=[O:29])=[CH:26][CH:27]=1)[S:4]([C:7]1[CH:8]=[C:9]([CH:19]=[CH:20][CH:21]=1)[C:10]([OH:12])=[O:11])(=[O:6])=[O:5])[CH3:2] |f:1.2|

Inputs

Step One
Name
2-(trimethylsilyl)ethyl 3-{ethyl[4-(methoxycarbonyl)phenyl]sulfamoyl}benzoate
Quantity
330 mg
Type
reactant
Smiles
C(C)N(S(=O)(=O)C=1C=C(C(=O)OCC[Si](C)(C)C)C=CC1)C1=CC=C(C=C1)C(=O)OC
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCC[N+](CCCC)(CCCC)CCCC.[F-]
Name
Quantity
1.42 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature for 15 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with a 0.1 M aqueous hydrochloric acid solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a 10% aqueous citric acid solution, and dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
C(C)N(S(=O)(=O)C=1C=C(C(=O)O)C=CC1)C1=CC=C(C=C1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 238 mg
YIELD: CALCULATEDPERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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